![molecular formula C21H16ClFOS B12638858 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one CAS No. 919795-00-9](/img/structure/B12638858.png)
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorophenyl, fluorophenyl, and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenethiol with 2-fluorobenzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated or halogenated derivatives
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-3-(2-fluorophenyl)-1-phenylpropan-2-one
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
919795-00-9 |
|---|---|
Fórmula molecular |
C21H16ClFOS |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H16ClFOS/c22-16-10-12-17(13-11-16)25-21(18-8-4-5-9-19(18)23)14-20(24)15-6-2-1-3-7-15/h1-13,21H,14H2 |
Clave InChI |
NAIFMPZISUPNQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


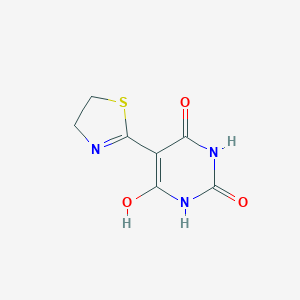
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
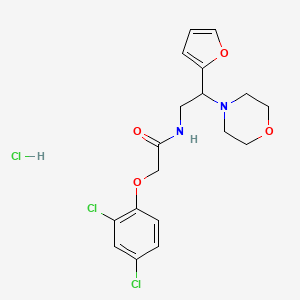
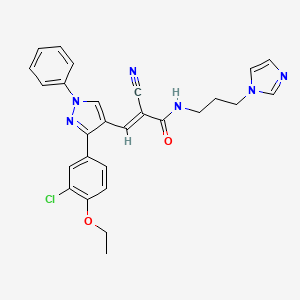
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)
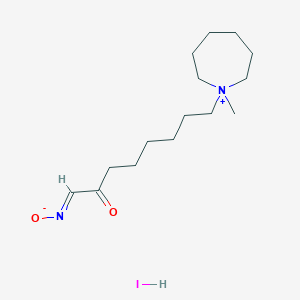
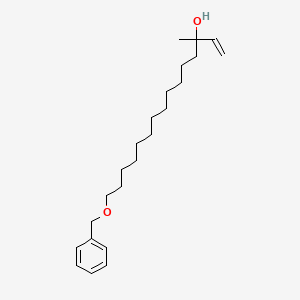
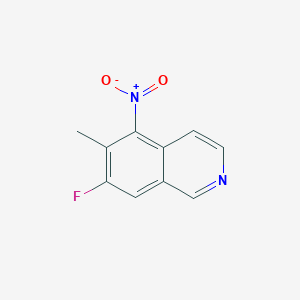
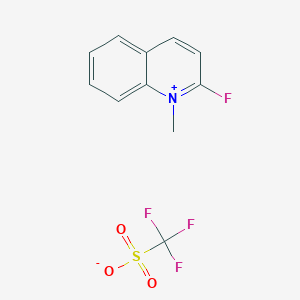
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
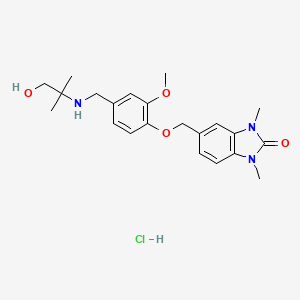
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
